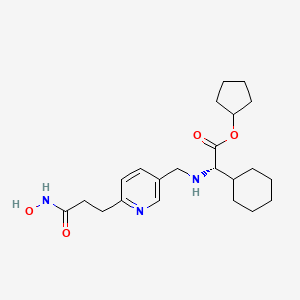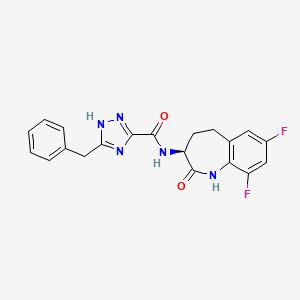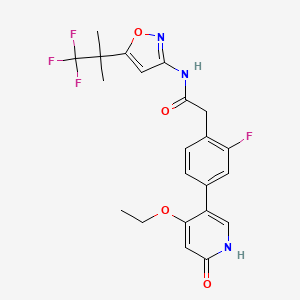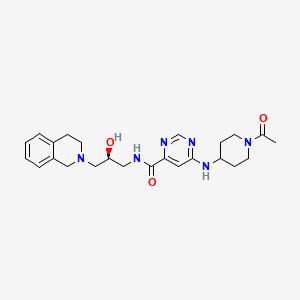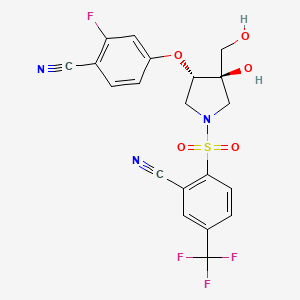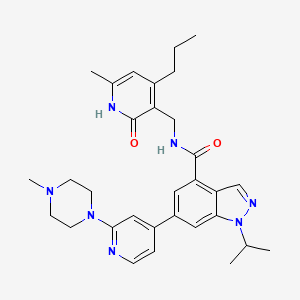
GW694481
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GW694481 is a potent ApoA1 upregulator (EC170 = 500 nM).
Wissenschaftliche Forschungsanwendungen
Geospatial Sensor Web: Cyber-Physical Infrastructure
The Geospatial Sensor Web (GSW) represents a significant advancement in geoscience, integrating diverse sensing resources for real-time data acquisition and processing. This cyber-physical infrastructure supports environmental, hydrological, and natural disaster analysis, enhancing geoscience research capabilities (Zhang et al., 2018).
Gene Set Enrichment Analysis: Biomedical Research Tool
Gene Set Enrichment Analysis (GSEA) is a valuable method in biomedical research for interpreting gene expression data. It focuses on gene sets related to common biological functions, improving the understanding of cancer and other diseases (Subramanian et al., 2005).
Genome-Wide Association Studies: Oral Health Research
Genome-wide Association Studies (GWAS) have provided new insights into the genetics of various health outcomes, including oral health. This approach tests numerous genetic variants for associations, contributing significantly to biomedical research (Shaffer et al., 2012).
GWAS Discoveries: Disease Biology and Therapeutics
The last decade of GWAS has yielded a wide range of discoveries in population genetics and complex-trait genetics. These studies have facilitated a deeper understanding of disease biology and potential therapeutic approaches (Visscher et al., 2017).
Graph Signal Processing: Data Analysis in Various Fields
Graph Signal Processing (GSP) develops tools for data processing on irregular graph domains. This technology is crucial for analyzing sensor network data, biological data, and applications in image processing and machine learning (Ortega et al., 2017).
Good Scientific Practice in MEEG Research
Good Scientific Practice (GSP) in magneto- and electroencephalography (MEEG) research emphasizes technical competence and collaborative, reproducible research. This approach is vital for understanding cognitive processes and brain function (Niso et al., 2021).
The Taiji Program: Gravitational Wave Physics
The Taiji Program in Space explores gravitational wave physics, significantly contributing to our understanding of the universe and the nature of gravity. This research builds on the discoveries of gravitational waves and their potential applications in science (Hu & Wu, 2017).
GEWEX Cloud System Study: Meteorological Research
The GEWEX Cloud System Study (GCSS) focuses on cloud processes affecting the atmosphere and climate modeling. It plays a crucial role in understanding weather patterns and developing accurate climate models (Browning et al., 1993).
MERRA: Climate Research and Applications
The Modern-Era Retrospective Analysis for Research and Applications (MERRA) by NASA provides critical insights into the hydrologic cycle and climate variability, enhancing our understanding of Earth's climate system (Rienecker et al., 2011).
Guided Wave-Based Damage Detection in Structural Health Monitoring
Guided waves (GW) in structural health monitoring allow for the inspection of large areas in fields like aerospace and automotive. Optimizing sensor placements for GW-based damage detection is crucial for maintaining structural integrity (Soman et al., 2019).
Eigenschaften
CAS-Nummer |
1373353-95-7 |
|---|---|
Molekularformel |
C21H18N4O2 |
Molekulargewicht |
358.401 |
IUPAC-Name |
4-anilino-7-(3,5-dimethyl-1,2-oxazol-4-yl)quinoline-3-carboxamide |
InChI |
InChI=1S/C21H18N4O2/c1-12-19(13(2)27-25-12)14-8-9-16-18(10-14)23-11-17(21(22)26)20(16)24-15-6-4-3-5-7-15/h3-11H,1-2H3,(H2,22,26)(H,23,24) |
InChI-Schlüssel |
QWDANQMCVSOTGM-UHFFFAOYSA-N |
SMILES |
O=C(C1=C(NC2=CC=CC=C2)C3=CC=C(C4=C(C)ON=C4C)C=C3N=C1)N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
GW694481; GW-694481; GW 694481. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



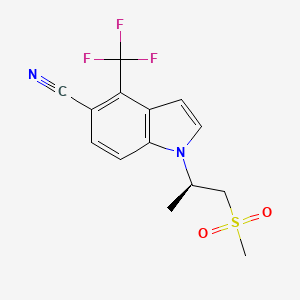


![(3R)-3-[3-(3,5-dimethylpyrazol-1-yl)phenyl]-4-[(3S)-3-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl]pyrrolidin-1-yl]butanoic acid;hydrochloride](/img/structure/B607821.png)
